L-Leucine-1-13C,15N
Overview
Description
L-Leucine-1-13C,15N (Leu-13C,15N) is an isotopically labeled form of the essential amino acid L-leucine. It is used in scientific research to study the metabolism and physiological effects of leucine in living organisms. Leu-13C,15N is produced through chemical synthesis and has been used in a variety of experiments to investigate the role of leucine in biochemical and physiological processes. The purpose of
Scientific Research Applications
Microbial Synthesis
Kahana et al. (1988) describe the microbial synthesis of L-[15N]leucine and L-[3-13C]isoleucine using Corynebacterium glutamicum. This method involves inducing biosynthetic pathways for branched-chain amino acids in glutamic acid-producing bacteria. The produced L-[15N]leucine was found to have an isotopic efficiency of 90% and was purified and verified through NMR and GC-MS techniques, showcasing its applicability in detailed molecular studies (Kahana et al., 1988).
Leucine Metabolism Studies
Matthews et al. (1980) utilized L-[1-13C]leucine in a primed, continuous infusion approach to determine leucine metabolism in humans. This method, which involves measuring isotopic steady states, allows for the determination of leucine turnover, oxidation, and incorporation into proteins. The use of stable isotopes rather than radioisotopes makes this method suitable for all ages, highlighting its significance in metabolic research (Matthews et al., 1980).
Protein Synthesis Analysis
Watt et al. (1991) investigated the use of aminoacyl-tRNA isolation and its labeling with stable isotopes like [15N] and [13C]leucine in human and rat tissues. This study aids in understanding protein synthesis at a cellular level, particularly useful in medical and biological research (Watt et al., 1991).
Intracellular Leucine Tracer Enrichment
Matthews et al. (1982) discussed the use of alpha-ketoisocaproate (KIC) in estimating intracellular leucine tracer enrichment during labeled-leucine tracer experiments. This study provided insights into intracellular metabolic processes, crucial for understanding various metabolic diseases (Matthews et al., 1982).
properties
IUPAC Name |
(2S)-2-(15N)azanyl-4-methyl(113C)pentanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO2/c1-4(2)3-5(7)6(8)9/h4-5H,3,7H2,1-2H3,(H,8,9)/t5-/m0/s1/i6+1,7+1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ROHFNLRQFUQHCH-XAAHKOKXSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C[C@@H]([13C](=O)O)[15NH2] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20583966 | |
Record name | L-(1-~13~C,~15~N)Leucine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20583966 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
133.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
L-Leucine-1-13C,15N | |
CAS RN |
80134-83-4 | |
Record name | L-(1-~13~C,~15~N)Leucine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20583966 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.